N-(2-benzoyl-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-beta-alanine, commonly known as BDA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BDA is a derivative of cyclohexenone and beta-alanine, and its unique structure makes it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of BDA is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. BDA has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
BDA has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that BDA can reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BDA has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have demonstrated that BDA can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BDA has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. BDA is also stable under a wide range of conditions and can be stored for long periods without degradation. However, there are some limitations to the use of BDA in lab experiments. BDA is relatively expensive compared to other research chemicals, and its solubility in water is limited.
Zukünftige Richtungen
There are several future directions for research on BDA. One area of research is the development of BDA derivatives with improved pharmacological properties. Another area of research is the investigation of BDA as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of BDA as a research tool for studying the inflammatory response and cancer biology is an area of ongoing research.
Conclusion
In conclusion, N-(2-benzoyl-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-beta-alanine is a valuable research tool with potential applications in various fields of science. Its unique structure and pharmacological properties make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of BDA and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of BDA involves the reaction of cyclohexenone with benzoyl chloride and subsequent reaction with beta-alanine. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetone. The yield of BDA can be increased by optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
BDA has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, BDA has been investigated for its anti-inflammatory, antitumor, and antiviral properties. BDA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[(2Z)-2-[hydroxy(phenyl)methylidene]-5,5-dimethyl-3-oxocyclohexylidene]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2)10-13(19-9-8-15(21)22)16(14(20)11-18)17(23)12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,21,22)/b17-16-,19-13? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUULKSFOGVNLZ-KARJPHCMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCCC(=O)O)C(=C(C2=CC=CC=C2)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NCCC(=O)O)/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5,5-dimethyl-3-oxo-2-(phenylcarbonyl)cyclohex-1-en-1-yl]-beta-alanine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.